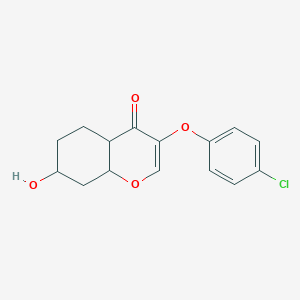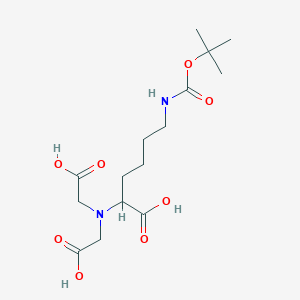
N2,N2-Bis(carboxymethyl) N6-boc-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-Bis(carboxymethyl) N6-boc- is a chemical compound with the molecular formula C15H26N2O8. This compound is a derivative of lysine, an essential amino acid, and is often used in the preparation of amino acid derivatives as metal ion chelating agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N2,N2-Bis(carboxymethyl) N6-boc- typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using a tert-butoxycarbonyl (Boc) group.
Carboxymethylation: The protected lysine is then reacted with bromoacetic acid in the presence of sodium hydroxide to introduce the carboxymethyl groups.
Deprotection: The Boc group is removed using an acid such as hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production methods for N2,N2-Bis(carboxymethyl) N6-boc- follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N2,N2-Bis(carboxymethyl) N6-boc- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of carboxymethyl groups.
Hydrolysis: The Boc protecting group can be hydrolyzed under acidic conditions.
Common Reagents and Conditions
Bromoacetic Acid: Used for carboxymethylation.
Di-tert-butyl Dicarbonate: Used for Boc protection.
Hydrochloric Acid: Used for deprotection.
Major Products Formed
N2,N2-Bis(carboxymethyl) N6-boc-: The primary product formed after carboxymethylation and deprotection.
Scientific Research Applications
N2,N2-Bis(carboxymethyl) N6-boc- has several scientific research applications:
Mechanism of Action
The mechanism of action of N2,N2-Bis(carboxymethyl) N6-boc- involves its ability to chelate metal ions. The carboxymethyl groups can coordinate with metal ions, forming stable complexes. This property is utilized in various applications, including biochemical assays and industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N2,N2-Bis(carboxymethyl)-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysine
- N2,N2-Bis(carboxymethyl)-N6-[(2-methylpropan-2-yl)oxycarbonyl]-L-lysine
Uniqueness
N2,N2-Bis(carboxymethyl) N6-boc- is unique due to its specific structure, which allows for effective chelation of metal ions. This makes it particularly useful in applications requiring metal ion chelation, such as biochemical assays and industrial processes.
Properties
Molecular Formula |
C15H26N2O8 |
|---|---|
Molecular Weight |
362.38 g/mol |
IUPAC Name |
2-[bis(carboxymethyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C15H26N2O8/c1-15(2,3)25-14(24)16-7-5-4-6-10(13(22)23)17(8-11(18)19)9-12(20)21/h10H,4-9H2,1-3H3,(H,16,24)(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
KLJVHTFKVKHTIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



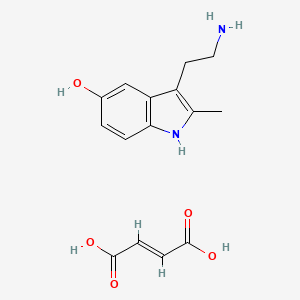
![6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12324000.png)
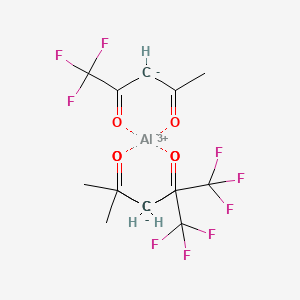
![1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)](/img/structure/B12324012.png)
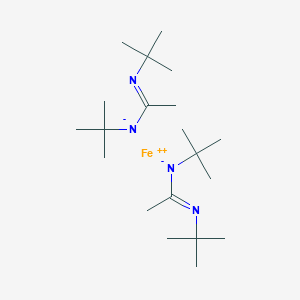
![Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate](/img/structure/B12324021.png)
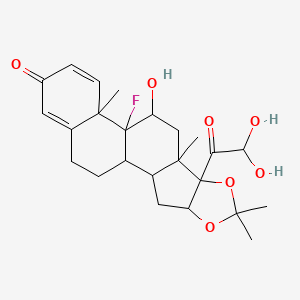
![Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-](/img/structure/B12324036.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
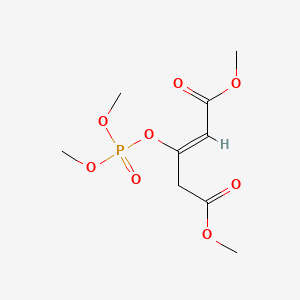

![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
